Product packaging for Adenosine,2-deoxy-5-o-(triphenylmethyl)-(Cat. No.:CAS No. 66503-49-9)

Adenosine,2-deoxy-5-o-(triphenylmethyl)-

Cat. No.: B13989096
CAS No.: 66503-49-9
M. Wt: 493.6 g/mol
InChI Key: JBKOOOQHHFBZJW-UHFFFAOYSA-N
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Description

Evolution of Protecting Group Chemistry in Nucleoside Science

The journey to efficient oligonucleotide synthesis is marked by the sophisticated development of protecting group chemistry. In the early days, the synthesis of even simple dinucleotides was a significant challenge due to the multiple reactive sites on nucleoside molecules. trilinkbiotech.com The pioneering work of scientists like Har Gobind Khorana was instrumental in establishing the fundamental principles of using protecting groups to achieve regioselectivity. iupac.orgnih.gov Khorana's research demonstrated that by temporarily blocking certain functional groups, chemical reactions could be directed to a specific site, a concept that remains at the heart of oligonucleotide synthesis. trilinkbiotech.comiupac.org

This led to the evolution of various protecting groups for the different reactive moieties on a nucleoside: the 5'-hydroxyl, the 3'-hydroxyl, the exocyclic amino groups on the nucleobases, and the phosphate (B84403) group itself. wikipedia.orgspringernature.com An essential principle that emerged was the concept of "orthogonal protection," where different protecting groups are chosen so that one can be selectively removed under specific conditions without affecting the others. wikipedia.orgwikipedia.org This allows for a step-by-step, controlled elongation of the nucleic acid chain. wikipedia.org The development of acid-labile, base-labile, and photoremovable protecting groups provided chemists with a versatile toolkit to design complex synthesis strategies for both DNA and RNA. wikipedia.orgacs.org

Strategic Importance of 5′-Hydroxyl Protection in Deoxyadenosine (B7792050) Derivatives

In the context of deoxyadenosine and other nucleosides, the 5'-hydroxyl group holds a unique position. As a primary alcohol, it is sterically the most accessible and generally the most reactive of the hydroxyl groups. umich.eduglenresearch.com This high reactivity makes its protection mandatory in all standard methods of oligonucleotide synthesis to prevent unwanted side reactions, such as branching or uncontrolled polymerization. umich.edunih.gov

The standard direction for automated oligonucleotide synthesis proceeds from the 3' to the 5' end. wikipedia.org In this strategy, the initial nucleoside is anchored to a solid support at its 3'-hydroxyl group. The 5'-hydroxyl of this anchored nucleoside is protected, typically with an acid-labile group like dimethoxytrityl (DMT), a derivative of the trityl group. wikipedia.orgidtdna.com Each synthesis cycle begins with the removal of this 5'-protecting group (a step called deblocking or detritylation) to expose a reactive hydroxyl group. idtdna.com The next protected nucleoside building block (a phosphoramidite) is then coupled to this newly freed 5'-hydroxyl. wikipedia.orgidtdna.com

Failure to protect the 5'-hydroxyl would lead to a loss of control over the coupling reaction, resulting in a mixture of incorrect sequences. Furthermore, the choice of the 5'-protecting group is critical; it must be stable enough to withstand the conditions of the other steps in the synthesis cycle but be removable with high efficiency and under mild conditions to avoid damaging the growing oligonucleotide chain. umich.edu

Historical Perspectives on Trityl Group Utility in Nucleoside Synthesis

The triphenylmethyl group, or trityl (Tr), has a long history in organic chemistry as a protecting group for primary alcohols due to its bulky nature, which provides steric hindrance. total-synthesis.comacs.org Its introduction into nucleoside chemistry was a significant breakthrough. The key feature of the trityl group and its derivatives is the stability of the trityl carbocation that is formed upon its cleavage under acidic conditions. total-synthesis.com This stability allows for its easy removal without harsh reagents that could harm the sensitive oligonucleotide. acs.org

Initially, the simple trityl group was used. However, chemists soon developed derivatives to fine-tune its properties. The addition of electron-donating methoxy (B1213986) groups to the phenyl rings was found to increase the stability of the carbocation, making the protecting group even easier to remove under milder acidic conditions. total-synthesis.com This led to the development and widespread adoption of the monomethoxytrityl (MMT) and, most notably, the 4,4′-dimethoxytrityl (DMT) group. wikipedia.orgtotal-synthesis.com The DMT group became the industry standard for 5'-hydroxyl protection in automated solid-phase DNA synthesis for several reasons: umich.edu

It can be introduced with high regioselectivity onto the primary 5'-hydroxyl group.

It is quantitatively removed by mild, non-aqueous acid at the beginning of each coupling cycle. wikipedia.org

It is stable to the basic conditions used to remove other protecting groups at the end of the synthesis.

The release of the DMT cation produces a bright orange color, which can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time, providing critical quality control during automated synthesis. trilinkbiotech.com

The compound 5′-O-(Triphenylmethyl)-2′-deoxyadenosine, utilizing the foundational trityl group, represents an early and crucial step in this developmental lineage, paving the way for the more labile and easily monitored derivatives that have made the rapid and reliable synthesis of custom DNA a routine reality in laboratories worldwide.

Chemical Data

Interactive Table 1: Properties of 5′-O-(Triphenylmethyl)-2′-deoxyadenosine

Property Value
Chemical Name Adenosine (B11128), 2'-deoxy-5'-O-(triphenylmethyl)-
Molecular Formula C30H29N5O3
Molecular Weight 507.6 g/mol
CAS Number 19983-49-2
Appearance White to off-white powder

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and pyridine (B92270) |

Note: Data for this table is compiled from various chemical information sources.

Interactive Table 2: Comparison of Common Trityl-Based Protecting Groups

Protecting Group Abbreviation Relative Rate of Acidic Cleavage Color of Cation Primary Use in Nucleoside Synthesis
Triphenylmethyl Tr 1 (Baseline) Yellow-Red Initial development, protection of primary alcohols
4-Methoxytrityl MMT ~10x faster than Tr Yellow 5'-amino-modifiers, some purification strategies

Note: The relative cleavage rates are approximate and can vary with reaction conditions. total-synthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27N5O3 B13989096 Adenosine,2-deoxy-5-o-(triphenylmethyl)- CAS No. 66503-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66503-49-9

Molecular Formula

C29H27N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol

InChI

InChI=1S/C29H27N5O3/c30-27-26-28(32-18-31-27)34(19-33-26)25-16-23(35)24(37-25)17-36-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19,23-25,35H,16-17H2,(H2,30,31,32)

InChI Key

JBKOOOQHHFBZJW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

Synthetic Methodologies for 5′ O Triphenylmethyl 2′ Deoxyadenosine

Direct Regioselective Tritylation of 2′-Deoxyadenosine

Direct tritylation is a common method for the regioselective protection of the 5'-hydroxyl group of 2'-deoxyadenosine (B1664071). This selectivity is attributed to the higher reactivity of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl group.

The tritylation reaction is typically carried out by treating 2'-deoxyadenosine with triphenylmethyl chloride (trityl chloride) or its derivatives, such as 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is generally performed in a pyridine (B92270) solution, which acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction. umich.edu The use of DMT-Cl is particularly prevalent in automated solid-phase oligonucleotide synthesis due to several advantages of the dimethoxytrityl (DMT) group. umich.edu

The reactivity of the trityl chlorides increases with the number of p-methoxy substituents. umich.edu To ensure high regioselectivity for the 5'-hydroxyl group, the reaction is usually conducted at room temperature with a slight excess of the tritylating agent. umich.edu

Table 1: Common Reagents for Direct Tritylation

ReagentAbbreviationKey Features
Triphenylmethyl chlorideTr-ClThe parent tritylating agent.
4,4'-Dimethoxytrityl chlorideDMT-ClWidely used in automated synthesis; the resulting DMT cation is intensely colored, allowing for easy monitoring of deprotection. umich.edu
4-Monomehtoxytrityl chlorideMMT-ClOffers intermediate stability between Tr and DMT groups.

To maximize the yield and purity of 5′-O-(Triphenylmethyl)-2′-deoxyadenosine, several optimization strategies can be employed. Careful control of the reaction temperature and the stoichiometry of the reagents is crucial. umich.edu Using a minimal excess of the tritylating agent helps to avoid side reactions, such as the tritylation of the 3'-hydroxyl group or the exocyclic amino group of adenine (B156593). umich.edu

The purity of the starting materials, particularly the 2'-deoxyadenosine and the trityl chloride, is also critical. The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride. After the reaction is complete, the product is typically purified by silica (B1680970) gel column chromatography.

Multi-step Synthetic Routes Involving 5′-O-Trityl Intermediates

Multi-step syntheses offer an alternative to direct tritylation and can provide greater control over the protection of various functional groups in 2'-deoxyadenosine.

In the synthesis of 2'-deoxyadenosine itself, controlling the anomeric selectivity to obtain the desired β-anomer is a significant challenge. The formation of the less desired α-anomer can occur, particularly in the presence of Lewis acids which can cause anomerization. nih.gov Various methods have been developed to achieve stereoselective synthesis of β-d-nucleosides. researchgate.net Transglycosylation has also been utilized in the synthesis of related compounds. nih.gov

Multi-step routes often involve a series of protection and deprotection steps to selectively modify the nucleoside. nih.gov For instance, a common strategy involves the initial protection of the 5'-hydroxyl group with a trityl group, followed by the protection of other functional groups, such as the exocyclic amino group of the adenine base. umich.eduwikipedia.org

A "tritylation first" procedure involves the initial 5'-tritylation, followed by silylation of the 3'-hydroxyl group and then acylation of the amino group. umich.edu Subsequent desilylation provides the N-protected, 5′-O-tritylated 2′-deoxyribonucleoside. umich.edu The choice of protecting groups is critical and must be orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the others. nih.govglenresearch.com

Table 2: Example of a Sequential Protection Scheme

StepReactionPurpose
15'-O-TritylationProtection of the primary hydroxyl group.
23'-O-SilylationProtection of the secondary hydroxyl group.
3N-AcylationProtection of the exocyclic amino group of adenine.
43'-O-DesilylationSelective removal of the silyl (B83357) group to free the 3'-hydroxyl for further reactions.

Alternative Approaches for 5′-O-Tritylation and Analogous Protection

Besides the direct and multi-step methods, other approaches for the 5'-O-protection of 2'-deoxyadenosine exist.

Transient silyl protection represents a more elegant route where silyl groups are used to temporarily protect the hydroxyl groups, allowing for regioselective acylation of the nucleobase. umich.edu This "silylation first" procedure can be carried out in a single reaction vessel. umich.edu

Furthermore, other protecting groups analogous to the trityl group can be used for the 5'-hydroxyl function. The choice of the protecting group depends on the specific requirements of the subsequent synthetic steps, particularly the conditions for its removal. umich.eduumich.edu For instance, certain applications may require protecting groups that can be removed under non-acidic conditions. umich.edu

The Trityl Moiety As a Foundational Protecting Group in Nucleoside Chemistry

Mechanistic Basis of 5′-O-Trityl Group Introduction and Stability

The introduction of the trityl group at the 5'-position of 2'-deoxyadenosine (B1664071) is a highly regioselective process, a feature that is fundamental to its utility in nucleoside chemistry. The reaction typically involves the treatment of 2'-deoxyadenosine with triphenylmethyl chloride (trityl chloride) in the presence of a base, such as pyridine (B92270). Pyridine serves both as a solvent and to neutralize the hydrochloric acid generated during the reaction.

The mechanism of this ether formation proceeds via a substitution nucleophilic unimolecular (SN1) pathway. This is in contrast to a direct SN2 attack, which is sterically hindered at the quaternary carbon of the trityl chloride. The first step involves the dissociation of trityl chloride to form a highly stable triphenylmethyl carbocation, often referred to as the trityl cation. The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Once formed, the trityl cation is a potent electrophile. The primary 5'-hydroxyl group of 2'-deoxyadenosine, being the most sterically accessible and reactive hydroxyl group, acts as a nucleophile and attacks the trityl cation. This leads to the formation of a protonated 5'-O-trityl ether, which is then deprotonated by the base (e.g., pyridine) to yield the final product, Adenosine (B11128), 2'-deoxy-5'-o-(triphenylmethyl)-.

The considerable steric bulk of the trityl group is a key factor in its high selectivity for the primary 5'-hydroxyl over the secondary 3'-hydroxyl group in 2'-deoxyadenosine. This steric hindrance makes the trityl group an ideal choice for the selective protection of the 5'-position, a critical step in the synthesis of oligonucleotides where sequential addition of nucleotides occurs at this position.

The resulting 5'-O-trityl ether linkage exhibits significant stability under neutral and basic conditions. This stability is crucial as it allows for subsequent chemical transformations at other positions of the nucleoside, such as the protection of the exocyclic amino group of the adenine (B156593) base, without cleavage of the trityl group. However, the trityl group is notably labile under acidic conditions, a property that is exploited for its removal, as will be discussed in a later section.

Table 1: Key Features of 5'-O-Trityl Group Introduction

Feature Description
Reagents 2'-deoxyadenosine, Triphenylmethyl chloride (Trityl chloride)
Solvent/Base Pyridine
Mechanism SN1 (via a stable trityl carbocation intermediate)
Selectivity High regioselectivity for the primary 5'-hydroxyl group
Driving Force for Selectivity Steric hindrance of the trityl group
Product Adenosine, 2'-deoxy-5'-o-(triphenylmethyl)-

Cleavage Mechanisms and Conditions for 5′-O-Trityl Deprotection

The selective removal, or deprotection, of the 5'-O-trityl group is a critical step in synthetic schemes utilizing this protective moiety. The lability of the trityl ether linkage to acid provides a reliable and efficient means of deprotection.

The cleavage of the 5'-O-trityl group is achieved by treatment with a protic acid. The mechanism is essentially the reverse of the protection step. The ether oxygen is protonated by the acid, making it a good leaving group. Subsequent cleavage of the carbon-oxygen bond is facilitated by the formation of the highly stable trityl carbocation and the liberation of the free 5'-hydroxyl group of the nucleoside. nih.govatdbio.com

A variety of acidic reagents can be employed for detritylation. Historically, 80% aqueous acetic acid was used. umich.edu However, in modern solid-phase oligonucleotide synthesis, milder and more volatile acidic solutions are preferred to allow for rapid and efficient deprotection cycles. Commonly used reagents include solutions of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert organic solvent, such as dichloromethane. nih.govnih.gov The concentration of the acid is typically low, in the range of 2-3%, to minimize potential side reactions such as depurination, particularly at the N-glycosidic bond of purine (B94841) nucleosides. nih.gov

The choice of acid and reaction conditions can be tuned to control the rate of detritylation. For instance, derivatives of the trityl group with electron-donating methoxy (B1213986) substituents, such as the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, are significantly more acid-labile than the parent trityl group. This increased lability is due to the enhanced stability of the corresponding carbocation intermediates. The DMT group is the standard 5'-protecting group in automated solid-phase DNA and RNA synthesis due to its rapid and clean cleavage under mild acidic conditions. nih.gov

The ability to monitor the progress of a reaction is crucial for optimizing synthetic protocols and ensuring high yields. The deprotection of the 5'-O-trityl group (and its derivatives) offers a convenient method for real-time monitoring of the efficiency of each coupling step in solid-phase oligonucleotide synthesis.

The trityl cation released upon acid-catalyzed cleavage is a brightly colored species, typically appearing orange-yellow, with a strong absorbance in the visible region of the electromagnetic spectrum (around 495 nm for the DMT cation). nih.govatdbio.com This chromophoric property allows for a straightforward spectrophotometric assay to quantify the amount of trityl cation released at each deprotection step.

In automated oligonucleotide synthesis, the acidic effluent from the solid support column during the detritylation step is collected, and its absorbance is measured. The intensity of the color is directly proportional to the amount of trityl cation released, which in turn corresponds to the number of 5'-hydroxyl groups that were successfully coupled in the preceding step. By comparing the absorbance values from each cycle, the stepwise coupling efficiency can be accurately determined. A consistent and high absorbance reading indicates a successful and efficient synthesis, while a drop in absorbance would signal a problem with the coupling reaction. nih.govatdbio.com

This "trityl assay" is an invaluable diagnostic tool in oligonucleotide synthesis, providing immediate feedback on the performance of the chemistry and allowing for the early detection of any issues that may compromise the quality of the final product. nih.gov

Table 3: Reagents and Monitoring for 5'-O-Trityl Deprotection

Aspect Details
Cleavage Reagents Dichloroacetic Acid (DCA), Trichloroacetic Acid (TCA) in Dichloromethane
Mechanism Acid-catalyzed cleavage via formation of a stable trityl carbocation
Monitoring Method Spectrophotometric quantification of the released trityl cation
Wavelength for DMT Cation ~495 nm
Significance of Monitoring Real-time assessment of coupling efficiency in oligonucleotide synthesis

Applications in Oligonucleotide Synthesis and Nucleic Acid Chemistry

Role in Automated Solid-Phase Oligonucleotide Synthesis

Automated solid-phase synthesis is the standard method for producing custom sequences of single-stranded DNA. This process involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, such as controlled pore glass (CPG). The success of this method relies on a precisely controlled cycle of chemical reactions, where 2'-deoxy-5'-O-(triphenylmethyl)adenosine and its derivatives play a crucial role. danaher.com

The direct use of nucleosides in oligonucleotide synthesis is not feasible due to their multiple reactive sites. To ensure the specific formation of the desired 3'→5' phosphodiester bond, a series of protecting groups are employed. The synthesis of the key building block, a nucleoside phosphoramidite (B1245037), begins with the selective protection of the 5'-hydroxyl group of 2'-deoxyadenosine (B1664071). ttu.ee

This is achieved by reacting 2'-deoxyadenosine with triphenylmethyl chloride (TrCl) or, more commonly, with its derivative 4,4'-dimethoxytrityl chloride (DMT-Cl), in a non-aqueous solvent. The DMT group is preferred in modern synthesis due to its increased acid lability, which allows for its rapid removal under mild conditions. annualreviews.org This reaction yields 5'-O-(Dimethoxytrityl)-2'-deoxyadenosine. Additionally, the exocyclic N6-amino group of adenosine (B11128) is typically protected, often with a benzoyl (Bz) group, to prevent side reactions during chain elongation. medchemexpress.com

The final step in creating the building block is the phosphitylation of the free 3'-hydroxyl group. The 5'-O-DMT, N6-Bz protected deoxyadenosine (B7792050) is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. oup.com The resulting product, N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a stable yet highly reactive monomer ready for use in automated DNA synthesizers. ttu.eechemie-brunschwig.ch

The triphenylmethyl (trityl) group is not only a protecting group but also an essential tool for monitoring the efficiency of the synthesis. The automated synthesis cycle consists of four main steps:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile trityl (or DMT) group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is accomplished by treating the support with a mild acid like trichloroacetic acid (TCA). The released trityl cation has a characteristic orange color, and its absorbance can be measured spectrophotometrically. biofabresearch.comindexcopernicus.com

Coupling: The now-free 5'-hydroxyl group is coupled with the next nucleoside phosphoramidite monomer, which is activated by a reagent such as tetrazole. ttu.eechemie-brunschwig.ch

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in deletion mutations in the final oligonucleotide. danaher.comannualreviews.org

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. ttu.ee

Oligonucleotide Length (bases)Overall Yield at 98.0% Avg. Coupling EfficiencyOverall Yield at 99.5% Avg. Coupling Efficiency
2067.7%90.9%
5037.2%78.2%
7522.6%68.9%
10013.7%60.8%

Strategic Use in the Preparation of Modified Nucleosides and Oligonucleotides

The 5'-O-trityl protection strategy is not limited to the synthesis of standard DNA. It is a versatile platform for the creation and incorporation of a wide variety of modified nucleosides designed to have altered biological or physical properties.

With the 5'-hydroxyl group selectively blocked by a trityl group, the other positions on the nucleoside, particularly the 2'-position of the sugar ring, become accessible for chemical modification. This allows for the synthesis of analogues with altered sugar puckers, nuclease resistance, or binding affinities. For example, the synthesis of a phosphoramidite for incorporating 2'-deoxy-2'-mercaptoadenosine into RNA has been described, where a trityl group was used to protect the 2'-mercaptan during oligonucleotide synthesis. nih.gov Similarly, the synthesis of 2'-O-(trifluoromethyl)adenosine has been reported, which, when incorporated into oligonucleotides, enhances the thermal stability of duplexes with complementary RNA. nih.gov The 5'-O-protected intermediate is a key starting point for these multi-step synthetic pathways that target modifications on the sugar moiety.

Once a modified 2'-deoxyadenosine analogue is synthesized and converted into its 3'-O-phosphoramidite form, it can be seamlessly integrated into the automated solid-phase synthesis workflow. nih.govsemanticscholar.org This allows for the precise, site-specific placement of the modified base within a custom DNA or RNA sequence. This capability is crucial for a multitude of applications, including:

Antisense Oligonucleotides: Modifications can increase nuclease resistance and binding affinity to target mRNA.

siRNA: Chemical modifications can enhance stability and reduce off-target effects.

Probes and Diagnostics: Incorporation of fluorescent dyes or other reporter groups via modified nucleosides. nih.gov

Structural Biology: Site-specific placement of labels for NMR or EPR spectroscopy to study nucleic acid structure and function. semanticscholar.org

The trityl group's compatibility with a wide range of chemical conditions makes it an invaluable tool for protecting the 5'-terminus during the synthesis and subsequent incorporation of these specialized monomers. nih.govnih.gov

Synthesis of Nucleoside Phosphate Analogues and Probes

Beyond its role in building oligonucleotides, 2'-deoxy-5'-O-(triphenylmethyl)adenosine serves as a precursor for nucleoside phosphate analogues. These molecules, particularly nucleoside triphosphates, are the substrates for polymerases and are central to many biological processes. biosyn.com

The synthesis of these analogues often involves enzymatic or chemical phosphorylation of the nucleoside. google.com Chemical synthesis can start from the 5'-O-trityl protected nucleoside. After the desired modifications are made elsewhere on the molecule, the trityl group is removed to liberate the 5'-hydroxyl group. This group can then be phosphorylated to yield a nucleoside 5'-monophosphate. Further reaction with pyrophosphate can then generate the corresponding nucleoside 5'-triphosphate. nih.gov

Furthermore, a powerful method has been developed for the direct chemical synthesis of 5'-triphosphate oligonucleotides on the solid support. nih.gov In this process, a standard oligonucleotide is first synthesized. After the final coupling cycle, the 5'-trityl group is removed, and the free 5'-hydroxyl group is converted in a series of on-support reactions into a triphosphate moiety. nih.gov This method provides efficient access to RNA and DNA strands with a 5'-triphosphate group, which are important as immunostimulatory agents, substrates for ligases, and tools for studying RNA processing and viral replication. biosyn.com

Advanced Synthetic Strategies and Derivatization of 5′ O Triphenylmethyl 2′ Deoxyadenosine

Regioselective Functionalization at Unprotected Sites

With the 5'-hydroxyl group masked by the bulky triphenylmethyl (trityl) group, the primary sites available for functionalization on 5′-O-(Triphenylmethyl)-2′-deoxyadenosine are the 3'-hydroxyl group and the N6-amino group of the adenine (B156593) base. Achieving regioselectivity at these positions is paramount for the synthesis of well-defined derivatives.

The 3'-hydroxyl group is the most common site for modification, serving as the anchor point for the phosphoramidite (B1245037) moiety in solid-phase oligonucleotide synthesis. Its secondary alcohol nature allows for standard esterification, etherification, and phosphorylation reactions. The selection of reagents and conditions can be tailored to favor reaction at this site over the N6-amino group. For instance, the synthesis of 3'-O-phosphoramidites is a cornerstone of DNA synthesis, involving the reaction of the 3'-hydroxyl with agents like 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite in the presence of a mild base. nih.gov

Functionalization of the N6-amino group often requires specific strategies to overcome the reactivity of the 3'-hydroxyl. Protecting the 3'-hydroxyl temporarily or using N-directing reagents can achieve this selectivity. For example, the synthesis of N6-carboxymethyl-2'-deoxyadenosine derivatives involves reactions that specifically target the exocyclic amine. nih.gov Furthermore, studies on the arylation of purine (B94841) nucleosides have shown that regioselective substitution is possible. An important preliminary step in some of these reactions is a stacking process between the incoming agent and the purine rings, which can direct the functionalization to a specific site. nih.gov The development of 5'-modified 2'-deoxyadenosine (B1664071) analogues as antiviral agents also highlights various strategies for selective modifications, even when the 5'-O position is the ultimate target after initial protection. nih.gov

Below is a table summarizing examples of regioselective functionalization strategies.

Target SiteReaction TypeReagent/Condition ExamplePurpose
3'-OH Phosphitylation2-Cyanoethyl-N,N-diisopropyl chlorophosphoramidite, DIEASynthesis of phosphoramidites for oligonucleotide synthesis
3'-OH AcylationAcetic anhydride, Pyridine (B92270)Introduction of a temporary protecting group
N6-NH2 AlkylationGlycine ethyl ester, TEASynthesis of N6-carboxymethyl derivatives nih.gov
N6-NH2 AcylationBenzoyl chloride, PyridineProtection of the exocyclic amino group

Stereochemical Control in Subsequent Reactions

The inherent chirality of the 2'-deoxyribose core of 5′-O-(Triphenylmethyl)-2′-deoxyadenosine dictates the stereochemical course of many subsequent reactions. The fixed stereochemistry of the sugar moiety provides a chiral environment that can influence the approach of reagents and the stereochemical outcome at newly formed chiral centers, for example, during the formation of phosphotriester linkages.

Lowering reaction temperatures is a known strategy to improve stereoselectivity in various chemical reactions, including cycloadditions. nih.gov This principle can be applied to reactions involving nucleoside derivatives to enhance the formation of a desired stereoisomer. The stereospecific nature of certain protecting groups can also be leveraged to enhance stability and control reactivity. The α-phenyl cinnamoyl (α-PhCm) group, when used to protect the exocyclic amino functions of deoxynucleosides, confers significant stability towards acids, thereby minimizing depurination during synthesis. nih.gov This stability is attributed to the specific stereochemistry of the protecting group.

Moreover, in reactions such as the formation of P-chiral phosphorothioates, the stereochemistry of the 3'-hydroxyl group and the choice of coupling reagents and conditions are critical for controlling the configuration at the phosphorus center. The development of stereochemically pure oligonucleotides often relies on chiral auxiliaries or stereospecific enzymatic or chemical ligation steps that are influenced by the preceding stereochemistry of the building blocks.

The table below outlines factors that influence the stereochemical outcomes in reactions involving 5′-O-(Triphenylmethyl)-2′-deoxyadenosine.

Influencing FactorMechanism of ControlExample Application
Inherent Sugar Pucker The conformation of the deoxyribose ring creates steric hindrance, favoring reagent attack from the less hindered face.Glycosylation and other reactions at the anomeric center.
Chiral Protecting Groups A stereospecific protecting group can impart facial selectivity for incoming reagents and enhance substrate stability. nih.govUse of groups like α-phenyl cinnamoyl (α-PhCm) to prevent depurination. nih.gov
Reaction Temperature Lower temperatures can increase the energy difference between competing transition states, favoring the formation of the thermodynamically or kinetically preferred stereoisomer. nih.govImproving selectivity in the formation of diastereomeric products.
Solvent/Catalyst System The reaction medium and catalysts can coordinate with the substrate, influencing its conformation and the trajectory of reagent approach.Asymmetric synthesis of modified nucleosides.

Development of Novel Protecting Group Combinations and Methodologies

The strategic use of protecting groups is fundamental to the synthesis of complex nucleoside derivatives. The triphenylmethyl group is a classic acid-labile protector for the 5'-hydroxyl, but modern synthetic challenges have spurred the development of novel groups and orthogonal protection schemes.

An alternative to the widely used dimethoxytrityl (DMTr) group is the 9-phenylxanthen-9-yl (pixyl or Px) group. nih.govlookchem.com A key advantage of the Px group is that its 5'-O-protected nucleoside derivatives tend to crystallize easily, which allows for purification by recrystallization rather than expensive and time-consuming column chromatography. lookchem.com This is a significant benefit, especially for large-scale synthesis. nih.gov

For the protection of the exocyclic N6-amino group, the α-phenyl cinnamoyl (α-PhCm) group has been shown to be highly selective and offers advantages such as stability of the protected monomers and milder deprotection conditions. nih.gov In RNA synthesis, which requires protection of the 2'-hydroxyl, the development of orthogonal groups like 2´-O-tert-butyldithiomethyl (2´-O-DTM) has been crucial. diva-portal.org This group is stable to the conditions used for DNA synthesis but can be removed under mild, specific conditions, enabling the efficient synthesis of RNA. diva-portal.org

Unconventional methodologies for manipulating protecting groups have also been explored. For example, the triphenylmethyl (Tr) and t-butyldimethylsilyl (TBDMS) groups can undergo a transfer reaction, or transetherification, between molecules of 2'-deoxynucleosides when mediated by certain anhydrous metal sulfates. researchgate.net This represents an unusual method for the removal or migration of these common protecting groups. researchgate.net

The following table compares different protecting groups used in nucleoside chemistry.

Protecting GroupAbbreviationTarget SiteKey FeaturesCleavage Conditions
Triphenylmethyl Tr5'-OHBulky, acid-labile.Protic or Lewis acids (e.g., TFA, ZnBr2). google.com
9-Phenylxanthen-9-yl Px (Pixyl)5'-OHDerivatives are often crystalline; similar lability to DMTr. lookchem.comAcid treatment. lookchem.com
tert-Butyldimethylsilyl TBDMS5'-OH, 3'-OH, 2'-OHSilyl (B83357) ether, removable with fluoride (B91410) ions or acid. google.comTetrabutylammonium fluoride (TBAF), TFA. google.com
α-Phenyl cinnamoyl α-PhCmN6-NH2Stereospecific, confers acid stability, hydrophobic. nih.govMilder basic conditions. nih.gov
tert-Butyldithiomethyl DTM2'-OHOrthogonal to standard DNA synthesis groups. diva-portal.orgMild aqueous conditions (thiolysis). diva-portal.org

Considerations for Industrial-Scale Synthesis

Transitioning the synthesis of 5′-O-(Triphenylmethyl)-2′-deoxyadenosine derivatives from the laboratory bench to an industrial scale introduces a distinct set of challenges where cost, efficiency, robustness, and purity are paramount.

A primary consideration is the cost and availability of starting materials, including the nucleoside itself and the protecting group reagents. The high cost of 9-phenylxanthenyl chloride (Px-Cl) was initially a significant barrier to the widespread adoption of the pixyl protecting group, necessitating the identification of lower-cost commercial sources or efficient in-house preparation routes. lookchem.com

Purification is another major bottleneck in large-scale operations. Industrial processes strongly favor purification by crystallization over preparative chromatography, which is expensive, solvent-intensive, and difficult to scale. The tendency of 5'-O-pixylated nucleosides to crystallize readily is a major advantage for industrial synthesis, as it simplifies purification and can lead to higher purity products. lookchem.com Similarly, the hydrophobicity conferred by the α-PhCm group can aid in the separation of protected monomers. nih.gov

Key considerations for the industrial-scale synthesis are summarized below.

ConsiderationImportance in Industrial SynthesisExample Strategy
Cost of Reagents Directly impacts the economic viability of the final product.Sourcing low-cost Px-Cl to make 5'-O-pixylated nucleosides commercially viable. lookchem.com
Purification Method Chromatography is generally avoided; crystallization is preferred for cost, speed, and scalability.Using the Px protecting group to facilitate purification by crystallization. lookchem.com
Process Robustness Reactions must be reproducible and insensitive to minor fluctuations in conditions.Optimization of reaction parameters (temperature, concentration, time) to define a reliable operating range.
Yield and Purity High yields minimize waste and cost; high purity is required for pharmaceutical applications.Employing stable protecting groups like α-PhCm to reduce side reactions and product loss. nih.gov
Waste Management Minimizing solvent use and hazardous byproducts is crucial for environmental and economic reasons.Designing atom-economical synthetic routes and using recyclable catalysts.

Analytical and Characterization Methodologies in Synthetic Research

Techniques for Reaction Monitoring and Process Control

Effective monitoring and control are crucial for optimizing reaction conditions and maximizing yields during the synthesis of oligonucleotides and other molecules derived from 2'-deoxy-5'-O-(triphenylmethyl)adenosine.

The removal of the triphenylmethyl (trityl) or, more commonly in automated synthesis, the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl position is a critical step in nucleic acid synthesis. This deprotection step, known as detritylation, is frequently monitored to assess the efficiency of each coupling cycle.

The standard method for this is the "trityl assay," a spectroscopic technique that relies on the properties of the released trityl cation. nih.govthermofisher.com When the trityl group is cleaved by treatment with a mild acid, it forms a stable triphenylmethyl cation, which has a strong orange or red color and exhibits a distinct absorbance maximum in the visible spectrum, typically around 498 nm for the dimethoxytrityl cation. thermofisher.com

The intensity of the color, measured by UV/Visible spectroscopy, is directly proportional to the amount of trityl cation released. thermofisher.com This allows for a quantitative assessment of the reaction yield at each step of the synthesis. nih.gov A significant drop in absorbance from one cycle to the next indicates a failure in the preceding coupling reaction. umich.edu While traditionally performed by collecting fractions and measuring them post-synthesis, modern DNA synthesizers can automate this process for real-time analysis. nih.govumich.edu More advanced methods have also been developed, such as using trityl groups modified with fluorescent reporters like pyrene for more sensitive detection. glenresearch.com

Table 1: Spectroscopic Monitoring of Detritylation

TechniquePrincipleAnalyteTypical Wavelength (λmax)Application
UV/Visible Spectroscopy (Trityl Assay)Spectrophotometric measurement of the intensely colored trityl cation released upon acid treatment. thermofisher.comTriphenylmethyl (Trityl) or Dimethoxytrityl (DMT) cation~498 nm (for DMT cation) thermofisher.comReal-time or post-synthesis monitoring of coupling efficiency in automated oligonucleotide synthesis. nih.gov
Fluorescence SpectroscopyDetection of a fluorescently modified trityl group upon cleavage, allowing for higher sensitivity. glenresearch.comPyrenyl-modified trityl cationNot specifiedHighly sensitive monitoring of coupling reactions, down to 10-10 M concentrations. glenresearch.com
Conductivity MeasurementDetecting the conductive properties of the released trityl cation in the flowing stream during detritylation. nih.govTrityl or DMT cationNot applicableAutomated, real-time quantitation and yield analysis on DNA synthesizers. nih.gov

Chromatography is indispensable for isolating and purifying 2'-deoxy-5'-O-(triphenylmethyl)adenosine and subsequent oligonucleotide products from unreacted starting materials, failure sequences, and byproducts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used method for the purification of synthetic oligonucleotides. atdbio.com A common strategy is "trityl-on" purification, where the final 5'-trityl group on the full-length desired product is intentionally left on. atdbio.comphenomenex.com The lipophilic nature of the trityl group causes the target molecule to be strongly retained on the nonpolar stationary phase of the RP-HPLC column, while the shorter, uncapped "failure" sequences (which lack the trityl group) elute much earlier. atdbio.comoup.com After the failure sequences are washed away, the purified trityl-on product is eluted and can then be detritylated in a subsequent step. atdbio.comgoogle.com

Silica (B1680970) Gel Column Chromatography: For the purification of the initial intermediate, 2'-deoxy-5'-O-(triphenylmethyl)adenosine, silica gel column chromatography is a standard laboratory technique. google.comatdbio.com This method separates compounds based on their polarity. The tritylated nucleoside is significantly less polar than the unprotected 2'-deoxyadenosine (B1664071), allowing for effective separation. Elution is typically performed using a solvent system such as chloroform-methanol. oup.com

Solid-Phase Extraction (SPE): SPE cartridges offer a rapid alternative to HPLC for purification, particularly for smaller-scale applications. diva-portal.org Similar to RP-HPLC, reversed-phase SPE can utilize the hydrophobicity of the trityl group to selectively retain the desired product while impurities are washed away. diva-portal.org

Table 2: Chromatographic Purification Techniques

TechniquePrinciple of SeparationKey Feature for Tritylated CompoundsCommon Application
Reversed-Phase HPLC (RP-HPLC)Partitioning between a mobile liquid phase and a nonpolar stationary phase. atdbio.comThe high hydrophobicity of the trityl group leads to strong retention, enabling separation of "trityl-on" products from "trityl-off" failures. atdbio.comoup.comPurification of full-length synthetic oligonucleotides. atdbio.com
Silica Gel Column ChromatographyAdsorption onto a polar silica gel stationary phase based on compound polarity. atdbio.comThe trityl group significantly reduces the polarity of the nucleoside, altering its elution profile compared to unprotected nucleosides. oup.comPurification of the initial 5'-tritylated nucleoside intermediate. atdbio.comoup.com
Solid-Phase Extraction (SPE)Similar to HPLC but uses disposable cartridges for faster, simpler separations. diva-portal.org"Trityl-on" strategy is used for selective retention and purification. diva-portal.orgRapid purification and desalting of oligonucleotides.

Structural Elucidation during Synthetic Pathway Development

Confirming the chemical structure of intermediates is a critical checkpoint in a multi-step synthesis. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework. mmu.ac.ukcore.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of 2'-deoxy-5'-O-(triphenylmethyl)adenosine. mmu.ac.ukhyphadiscovery.com It provides unambiguous evidence for the successful tritylation at the 5'-position and confirms the integrity of the nucleoside structure.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum gives precise information about the chemical environment of all hydrogen atoms in the molecule.

Triphenylmethyl Group: The presence of the large trityl group is readily confirmed by a complex multiplet in the aromatic region of the spectrum (typically δ 7.2-7.5 ppm), integrating to 15 protons corresponding to the three phenyl rings.

Adenine (B156593) Base: The characteristic signals for the H2 and H8 protons of the adenine ring appear as sharp singlets in the downfield region (around δ 8.0-8.5 ppm). oup.com

Deoxyribose Sugar: The protons of the deoxyribose moiety (H1', H2', H2'', H3', H4', H5', H5'') have distinct chemical shifts and coupling patterns that confirm the sugar's structure and conformation. A key indicator of successful 5'-O-tritylation is the upfield shift of the H5' and H5'' signals compared to the unprotected nucleoside, due to the shielding effect of the trityl group.

By analyzing the chemical shifts, integration values, and coupling constants, one can verify the complete structure of the intermediate. core.ac.uk Further confirmation can be obtained using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation), which correlate proton signals with their attached carbon atoms. core.ac.ukhyphadiscovery.com

Future Research Directions and Unexplored Avenues in 5′ O Triphenylmethyl 2′ Deoxyadenosine Chemistry

Novel Derivatization for Advanced Materials and Chemical Biology Tools

The triphenylmethyl (trityl) group is primarily employed for its steric bulk and its lability under acidic conditions, which allows for the selective protection of the 5′-hydroxyl group of 2'-deoxyadenosine (B1664071). umich.edu While this is its main role, the intact protected nucleoside or its subsequent derivatives, after selective deprotection, offer significant opportunities for creating sophisticated molecular tools and materials. Future research can focus on leveraging the unique properties of this compound for applications beyond conventional oligonucleotide synthesis.

One promising avenue is the development of chemical probes to investigate biological systems. nih.gov Nucleoside analogues are fundamental in exploring the activity and fidelity of enzymes like DNA polymerases and in the field of synthetic biology. nih.gov By introducing further modifications to the N6-position of the adenine (B156593) base or the 3′-hydroxyl group of 5′-O-(triphenylmethyl)-2′-deoxyadenosine, researchers can design novel probes. For instance, attaching fluorophores, biotin (B1667282) tags, or cross-linking agents could create tools for studying DNA-protein interactions, cellular imaging, and affinity purification of specific cellular targets. horizondiscovery.com

Another area of exploration is in advanced materials . The structural scaffold of the nucleoside can be exploited to construct supramolecular assemblies and functional polymers. The trityl group itself, with its bulky aromatic rings, can influence the self-assembly properties of derivatized nucleosides, potentially leading to the formation of hydrogels, liquid crystals, or nanomaterials with unique electronic or optical properties. By polymerizing derivatives of 5′-O-(triphenylmethyl)-2′-deoxyadenosine, it may be possible to create biocompatible materials for drug delivery or tissue engineering.

Potential Derivative ClassModification SiteProspective Application
Fluorescent Probes3'-OH or N6-aminoReal-time tracking of DNA synthesis, FRET assays
Cross-linking AgentsN6-aminoMapping DNA-protein interaction sites
Bioconjugates3'-OHTargeted drug delivery, affinity chromatography
Supramolecular GelsBase or Sugar MoietyScaffolds for 3D cell culture, controlled release systems
Conductive PolymersBase-stacking interactionsBio-electronic sensors and devices

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of protected nucleosides, including 5′-O-(triphenylmethyl)-2′-deoxyadenosine, traditionally involves methods that are not aligned with the principles of green chemistry. yale.eduacs.org These processes often rely on hazardous solvents, stoichiometric reagents, and require multiple protection/deprotection steps, leading to significant waste generation. youtube.comrsc.org A critical future direction is the development of more sustainable and environmentally benign synthetic routes.

A major focus should be on solvent replacement . The conventional tritylation reaction often employs pyridine (B92270) or N,N-dimethylformamide (DMF), which are recognized as hazardous. nih.gov Research into alternative, safer solvents is crucial. Bio-based solvents such as Cyrene™, derived from cellulose, or 2-methyltetrahydrofuran (B130290) (MeTHF) have shown promise in a variety of organic transformations, including nucleoside modifications. nih.govnih.gov Investigating the efficacy of such solvents for the tritylation of 2'-deoxyadenosine could drastically reduce the environmental footprint of the process. usc.eduyoutube.com

Furthermore, moving from stoichiometric to catalytic methods represents a key green chemistry goal. huarenscience.com The standard tritylation procedure uses trityl chloride in the presence of a base, often in excess. nih.gov Developing catalytic methods, perhaps using recyclable Lewis acids or organocatalysts, could improve atom economy and reduce waste. researchgate.net Enzymatic approaches also offer a highly selective and green alternative for nucleoside modification. tandfonline.com Exploring lipases or other enzymes for the regioselective acylation or deacylation of nucleosides could simplify protection schemes and avoid the use of harsh chemical reagents altogether. nih.govnih.gov

Current Method ComponentGreen AlternativePotential Benefit
Dichloromethane (DCM), Pyridine2-Methyltetrahydrofuran (MeTHF), Cyrene™, HeptaneReduced toxicity, biodegradability, renewable sourcing
Stoichiometric Base (e.g., DIPEA)Recyclable Lewis Acid CatalystLower waste, catalyst reusability, improved atom economy
Multi-step Protection/DeprotectionEnzyme-catalyzed Regioselective ModificationFewer synthetic steps, milder reaction conditions, reduced waste

Computational Modeling for Reaction Pathway Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions. mdpi.com Applying these methods to the chemistry of 5′-O-(triphenylmethyl)-2′-deoxyadenosine can provide profound insights into its synthesis and reactivity, paving the way for more efficient and selective chemical processes.

A key challenge in nucleoside chemistry is achieving high regioselectivity . The tritylation of 2'-deoxyadenosine, for example, must selectively target the primary 5'-hydroxyl group over the secondary 3'-hydroxyl. While this selectivity is generally high due to steric hindrance, byproducts can still form. DFT calculations can be employed to model the transition states of the reaction at both hydroxyl positions. researchgate.net By analyzing the energy barriers for the formation of the 5'-O-trityl and 3'-O-trityl products, reaction conditions (such as solvent, temperature, and catalyst) can be fine-tuned to maximize the yield of the desired isomer and minimize purification efforts. researchgate.net

Computational modeling is also invaluable for predicting the properties of novel derivatives , as discussed in section 7.1. Before undertaking complex synthetic work, DFT can be used to calculate the structural, electronic, and spectroscopic properties of proposed molecules. ijcce.ac.ir For instance, the absorption and emission spectra of potential fluorescent probes can be predicted, guiding the selection of the most promising candidates for synthesis. nih.gov Similarly, the conformational preferences and interaction energies of nucleoside derivatives designed for self-assembly can be modeled, providing a rational basis for the design of new materials.

Computational MethodApplication AreaObjective
Density Functional Theory (DFT)Reaction Mechanism AnalysisPredict regioselectivity of tritylation; optimize reaction conditions.
Time-Dependent DFT (TD-DFT)Spectroscopic PredictionCalculate UV-Vis and fluorescence spectra of novel derivatives.
Molecular Dynamics (MD)Conformational AnalysisSimulate the self-assembly of nucleoside-based materials.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-Substrate InteractionsModel enzymatic modifications to guide biocatalyst design.

By embracing these future research directions, the scientific community can elevate 5′-O-(Triphenylmethyl)-2′-deoxyadenosine from a classical protecting group to a versatile platform for innovation in chemical biology, materials science, and sustainable chemistry.

Q & A

Q. What are the common synthetic strategies for introducing the triphenylmethyl group to the 5'-position of 2'-deoxyadenosine?

The triphenylmethyl (Trityl) group is typically introduced via nucleophilic substitution under anhydrous conditions. A standard protocol involves reacting 2'-deoxyadenosine with triphenylmethyl chloride in pyridine or dimethylformamide (DMF) at 50–60°C for 12–24 hours . The reaction is monitored by TLC, and purification is achieved via silica gel chromatography. Characterization employs 1H-NMR^1 \text{H-NMR} (e.g., Trityl protons at δ 7.2–7.4 ppm) and mass spectrometry (e.g., [M+Na]+^+ peak).

Q. Why is the triphenylmethyl group used as a protecting group in nucleoside chemistry?

The bulky Trityl group protects the 5'-hydroxyl group during multi-step syntheses (e.g., acylations or phosphorylation), preventing unwanted side reactions. Its stability under basic conditions and selective removal via mild acids (e.g., 80% acetic acid) make it ideal for orthogonal protection strategies .

Advanced Research Questions

Q. How can regioselective acylation of secondary hydroxyl groups be achieved in 2'-deoxy-5'-O-Trityl adenosine derivatives?

Competing acylation at the 3'-OH versus other positions is addressed by:

  • Temporary protection : Using acid-labile groups (e.g., tert-butyldimethylsilyl) for 3'-OH before Trityl introduction .
  • Kinetic control : Low-temperature reactions (<0°C) with acylating agents like heptanoyl chloride in dichloromethane .
  • Spectroscopic validation : 1H-NMR^1 \text{H-NMR} coupling constants (e.g., J1,2J_{1',2'}) confirm stereochemical outcomes.

Q. What are the stability challenges of 5'-O-Trityl-protected adenosine under oxidative or photolytic conditions?

The Trityl group is sensitive to UV light and radical initiators due to its propensity to form triphenylmethyl radicals, which dimerize or react with oxygen . Stability studies should include:

  • HPLC monitoring of degradation products (e.g., free adenosine).
  • Storage recommendations : Dark vials at –20°C under inert gas (argon).

Q. How does the 2'-deoxy modification influence adenosine deaminase (ADA) interactions compared to ribose-containing analogs?

The absence of the 2'-OH group reduces ADA affinity, as shown by enzymatic assays:

  • Kinetic parameters : Compare KmK_m and VmaxV_{\text{max}} using ADA1/ADA2 isoforms .
  • Inhibition studies : Co-incubate with erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a selective ADA1 inhibitor, to isolate isoform-specific effects .

Methodological Insights

Q. What strategies are used to incorporate 2'-deoxy-5'-O-Trityl adenosine into solid-phase oligonucleotide synthesis?

  • Phosphoramidite chemistry : Convert the compound to its 3'-phosphoramidite derivative using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite .
  • Coupling efficiency : Monitor via trityl cation release (UV quantification at 498 nm) during each cycle .

Q. How can crystallographic analysis overcome steric hindrance from the Trityl group?

  • Cryo-crystallography : Use low temperatures (100 K) to stabilize crystals.
  • Heavy-atom derivatives : Introduce iodine or bromine substituents to improve diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.